REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][N:4]=1.[Br-:10].[Br-].[Br-].C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1>ClCCl.CO>[Br:10][C:5]1[C:6]([NH2:9])=[CH:7][N:8]=[C:3]([S:2][CH3:1])[N:4]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C=N1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 3 minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated aqueous sodium bicarbonate solution until the pH was 8
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two 200 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=NC=C1N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |